Cas no 105510-40-5 (1-(1-cyanoethyl)-1-phenylurea)

1-(1-cyanoethyl)-1-phenylurea structure
1-(1-cyanoethyl)-1-phenylurea structure
Product name:1-(1-cyanoethyl)-1-phenylurea
CAS No:105510-40-5
MF:C10H11N3O
MW:189.21384
CID:1154561
PubChem ID:13603097

1-(1-cyanoethyl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(1-cyanoethyl)-1-phenylurea
    • CTK0G5390
    • ACMC-20m8de
    • SureCN10907926
    • AGN-PC-00N8TU
    • Urea, N-(1-cyanoethyl)-N-phenyl-
    • 2[(N-carbamoyl-N-phenyl)-amino]propionitrile
    • CTK0G5390; ACMC-20m8de; SureCN10907926; AGN-PC-00N8TU; Urea, N-(1-cyanoethyl)-N-phenyl-; 2[(N-carbamoyl-N-phenyl)-amino]propionitrile;
    • DTXSID20544810
    • SCHEMBL10907926
    • N-(1-Cyanoethyl)-N-phenylurea
    • 105510-40-5
    • Inchi: InChI=1S/C10H11N3O/c1-8(7-11)13(10(12)14)9-5-3-2-4-6-9/h2-6,8H,1H3,(H2,12,14)
    • InChI Key: KNKAZOPQNZHCQV-UHFFFAOYSA-N
    • SMILES: CC(C#N)N(C1=CC=CC=C1)C(=O)N

Computed Properties

  • Exact Mass: 189.09033
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 70.1Ų

Experimental Properties

  • PSA: 70.12

1-(1-cyanoethyl)-1-phenylurea Related Literature

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